molecular formula C12H11NO B127614 (4-(Pyridin-2-YL)phenyl)methanol CAS No. 98061-39-3

(4-(Pyridin-2-YL)phenyl)methanol

Cat. No. B127614
Key on ui cas rn: 98061-39-3
M. Wt: 185.22 g/mol
InChI Key: BESAKUXOHCFPAA-UHFFFAOYSA-N
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Patent
US08980890B2

Procedure details

4-(2-Pyridinyl)benzaldehyde (2 gm, 11 mmole), and NaBH4 (0.42 gm, 11 mmole) were stirred at room temperature for 2 hr, ethanol was evaporated, residue dissolved in ethyl acetate washed with saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce white solid (1.5 gm, 75%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.[BH4-].[Na+]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]([CH2:11][OH:12])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
0.42 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution, and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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